

Lincomycin hydrochloride monohydrate purity assessment

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Compound Focus: Lincomycin hydrochloride monohydrate

CAS No.: 7179-49-9

Cat. No.: S533200

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Validated HPLC Method for Analysis

For routine quality control, this reverse-phase HPLC method has been validated according to ICH and FDA guidelines and is suitable for assaying purity and detecting degradation products [1].

Summary of Validated HPLC Conditions

Parameter	Specification
Column	RP-C18 (250 mm × 4.0 mm, 5 μm)
Mobile Phase	Gradient of Acetonitrile and Phosphate Buffer (pH 6.0)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Column Temperature	35°C
Injection Volume	20 μL
Run Time	15 minutes

Parameter	Specification
Sample Concentration	~5 mg/mL (Lincomycin HCl) in diluent [1]

Gradient Program Details

Time (min)	Buffer (%)	Acetonitrile (%)
0 - 2	89	11
2 - 3	89 → 78	11 → 22
3 - 8	78	22
8 - 9	78 → 89	22 → 11
9 - 15	89	11

Troubleshooting Common HPLC Issues

Here are solutions to frequent problems encountered during lincomycin analysis:

Issue	Possible Causes	Suggested Solutions
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| Peak Tailing or Broadening | - Column degradation

- Incorrect mobile phase pH | - Use a guard column. Ensure mobile phase pH is precisely 6.0 [1]. | | **Low Response/Noise at 220 nm** | - Low analyte concentration
- Mobile phase UV cutoff | - Confirm sample concentration. Use HPLC-grade, UV-transparent solvents [1] [2]. | | **Irreproducible Retention Times** | - Unstable mobile phase pH
- Column temperature fluctuations | - Prepare fresh buffer daily. Use a column oven set to 35°C [1]. | | **Multiple Unknown Peaks** | - Sample degradation
- Excipient interference | - Perform forced degradation studies to identify peaks. Validate method specificity [1] [3]. |

Detailed Experimental Protocols

Sample and Standard Preparation

- **Standard Stock Solution:** Accurately weigh about 283 mg of Lincomycin Hydrochloride working reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Buffer:ACN, 89:11) to obtain a concentration equivalent to 5 mg/mL of lincomycin [1].
- **Test Sample Solution:** For a formulation, dilute an equivalent of 500 mg of lincomycin hydrochloride to 100 mL with the same mobile phase. For a pure substance, prepare a solution of approximately 5 mg/mL [1].
- **Filtration:** Filter all solutions through a 0.45- μ m membrane filter before injection into the HPLC system [4].

Forced Degradation Studies (Stability-Indicating Method)

To prove the method can detect degradation products, stress the sample under these conditions [1]:

Stress Condition	Example Protocol
Acidic Hydrolysis	Treat 1 mg/mL sample solution with 0.1 N HCl. Heat at 65°C and analyze periodically over 1-7 days [1] [2].
Basic Hydrolysis	Treat 1 mg/mL sample solution with 0.2 N NaOH. Heat at 65°C and analyze periodically over 1-7 days [1] [2].
Oxidative Degradation	Treat sample with 3% H ₂ O ₂ . Keep at room temperature, protected from light, and analyze from a few hours up to 7 days [1] [2].
Thermal Degradation	Expose solid drug substance or formulation to 70°C (with 40% relative humidity if possible) for up to 3 weeks [1].
Photolytic Degradation	Expose solid or solution to UV light (e.g., 254 nm) at room temperature for a few hours to 3 days [1].

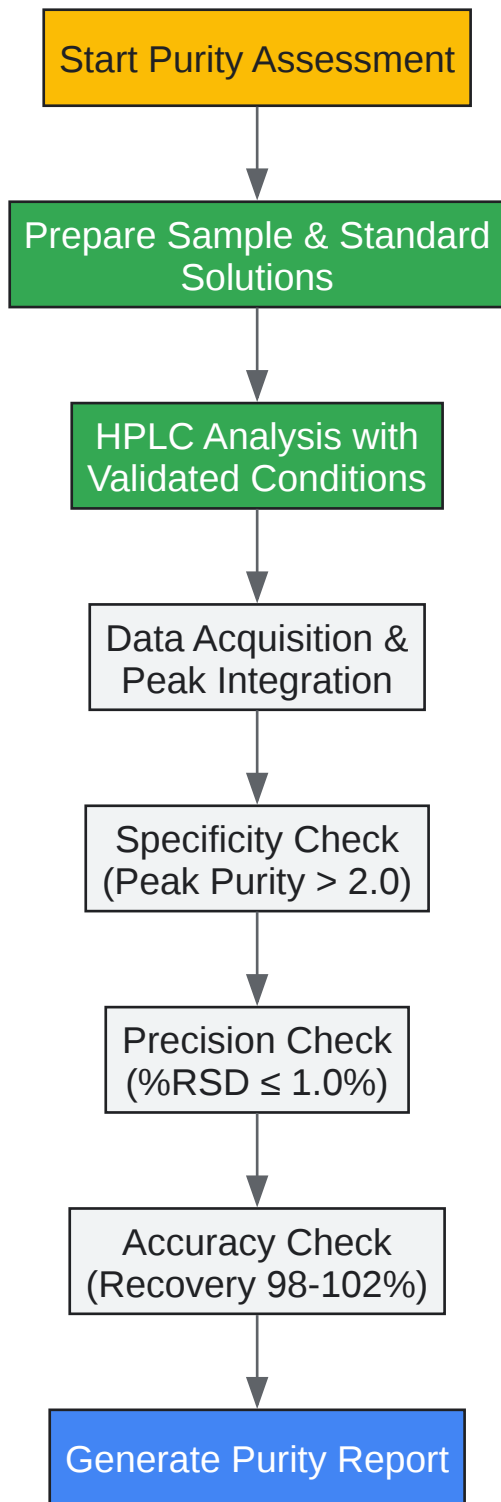
Method Validation Parameters

When validating your method, ensure it meets these acceptance criteria [1] [3]:

- **Linearity & Range:** Demonstrate linearity from 60% to 140% of the target concentration (e.g., 3-7 mg/mL for a 5 mg/mL assay). A correlation coefficient (R^2) of **0.999 or greater** is expected [1].
- **Accuracy (Recovery):** Perform recovery studies at 80%, 100%, and 120% of the target concentration. The mean recovery should be between **98.0% and 102.0%** [1] [4].
- **Precision:**
 - **Repeatability:** Inject six replicates of the standard solution. The %RSD should be $\leq 1.0\%$ [1] [3].
 - **Intermediate Precision:** Have a second analyst repeat the analysis on a different day or with different equipment. The %RSD between the two sets of results should be $\leq 2.0\%$ [3].
- **Specificity:** The method should show no interference from excipients, impurities, or degradation products. Resolution between the main peak and the closest eluting peak should be > 2.0 . Using a diode-array detector for peak purity assessment is highly recommended [1] [3].

Analytical Workflow Overview

The following diagram illustrates the complete workflow for purity assessment, from sample preparation to final reporting.



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To cite this document: Smolecule. [Lincomycin hydrochloride monohydrate purity assessment].

Smolecule, [2026]. [Online PDF]. Available at:

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